molecular formula C12H4BrCl3O B1329972 8-Bromo-2,3,4-trichlorodibenzofuran CAS No. 103124-72-7

8-Bromo-2,3,4-trichlorodibenzofuran

Cat. No. B1329972
M. Wt: 350.4 g/mol
InChI Key: HSGAYFKTYSUSKW-UHFFFAOYSA-N
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Description

“8-Bromo-2,3,4-trichlorodibenzofuran” is a member of the Chlorinated dibenzofurans (CDFs) family, which contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . This compound is not deliberately produced by industry and is usually produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of “8-Bromo-2,3,4-trichlorodibenzofuran” is C12H4BrCl3O . The InChI Identifier is InChI=1S/C12H4BrCl3O/c13-5-1-2-9-6 (3-5)7-4-8 (14)10 (15)11 (16)12 (7)17-9/h1-4H .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regiospecific Synthesis : 2,3,4-Trichlorodibenzofuran has been synthesized through specific chemical processes, including the conversion of 3-aminodibenzofuran and subsequent treatments for regiospecific synthesis. Such methods are crucial for creating specific isomers of chlorinated dibenzofurans, useful in various chemical studies (Chang & Deinzer, 1990).

Receptor Binding and Enzyme Induction Studies

  • Receptor Binding Affinities : Studies have explored the receptor binding affinities of 8-substituted 2,3,4-trichlorodibenzofurans, determining their interactions with hepatic cytosolic receptors. Such research is vital for understanding the biochemical interactions and potential therapeutic applications of these compounds (Denommé et al., 1986).

Environmental and Health Impact Studies

  • Environmental Concerns : Investigations into related compounds, like polybrominated dibenzofurans, provide insights into environmental and health impacts, crucial for environmental risk assessments and regulatory policies (Birnbaum et al., 2003).

Thermal Degradation Studies

  • Formation in High-Temperature Conditions : The formation of bromochlorodibenzofurans, including derivatives of trichlorodibenzofuran, under high-temperature conditions, is studied to understand their generation and stability in various industrial and environmental scenarios (Evans & Dellinger, 2005).

Cancer Research

  • Potential Anticancer Activity : Some derivatives of trichlorodibenzofuran have been studied for their potential anticancer activities, indicating the possible therapeutic applications of these compounds in oncology (McDougal et al., 1997).

properties

IUPAC Name

8-bromo-2,3,4-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrCl3O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGAYFKTYSUSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=CC(=C(C(=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145657
Record name 8-Bromo-2,3,4-trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,3,4-trichlorodibenzofuran

CAS RN

103124-72-7
Record name 8-Bromo-2,3,4-trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103124727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-2,3,4-trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AL Myers, SA Mabury, EJ Reiner - Chemosphere, 2012 - Elsevier
Mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs, X=Br, Cl) are formed through combustion processes, and may be more toxic than their corresponding …
Number of citations: 35 www.sciencedirect.com
A Vedani, DR McMasters… - Quantitative Structure …, 2000 - Wiley Online Library
Quantitative structure‐activity relationship (QSAR) is an area of computational research which builds mathematical or atomistic models to predict biological activities of molecules. While …
Number of citations: 51 onlinelibrary.wiley.com
U Rannug, M Sjögren, A Rannug, M Gillner… - …, 1991 - academic.oup.com
The Computer-Automated Structure Evaluation (CASE) Program, an expert system that automatically selects relevant descriptors for structure-activity relationships, has been used to …
Number of citations: 80 academic.oup.com

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